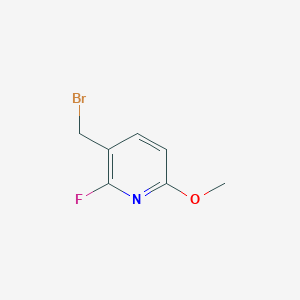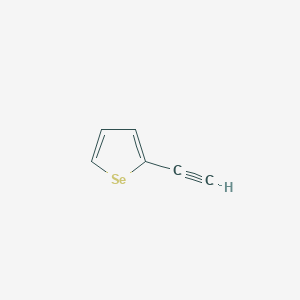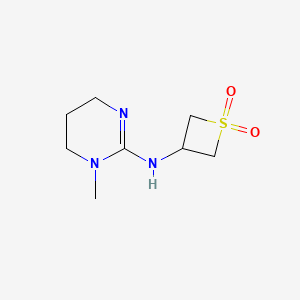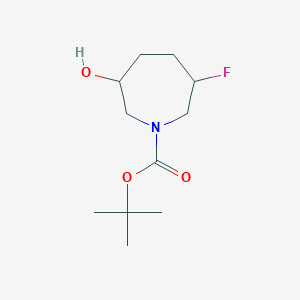
3-(Bromomethyl)-2-fluoro-6-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-fluoro-6-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 3-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-fluoro-6-methoxypyridine typically involves multi-step organic reactions. One common method starts with the fluorination of 2,6-dimethoxypyridine to introduce the fluorine atom at the 2-position. This is followed by the selective bromination of the methyl group at the 3-position using reagents such as N-bromosuccinimide (NBS) under radical conditions . The final step involves the demethylation of the methoxy group at the 6-position to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize by-products and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-fluoro-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
3-(Bromomethyl)-2-fluoro-6-methoxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a precursor in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-fluoro-6-methoxypyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or receptor function. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-2-fluoropyridine: Lacks the methoxy group, resulting in different reactivity and applications.
3-(Bromomethyl)-6-methoxypyridine: Lacks the fluorine atom, affecting its chemical properties and biological activity.
2-Fluoro-6-methoxypyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-(Bromomethyl)-2-fluoro-6-methoxypyridine is unique due to the synergistic effects of the bromomethyl, fluorine, and methoxy groups. This combination enhances its reactivity and specificity in chemical reactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
3-(bromomethyl)-2-fluoro-6-methoxypyridine |
InChI |
InChI=1S/C7H7BrFNO/c1-11-6-3-2-5(4-8)7(9)10-6/h2-3H,4H2,1H3 |
InChI Key |
PKPPNWFYYRIFPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)CBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 5-(bromomethyl)bicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B12979102.png)

![Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12979125.png)


![tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12979133.png)





![2-Bromo-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12979159.png)
